1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione
Description
1-Morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione (CAS: 102003-06-5) is a diketone derivative featuring a morpholino group (a six-membered heterocycle containing one oxygen and one nitrogen atom) and a 2-phenylindole moiety. Its molecular formula is C₂₀H₁₈N₂O₃, with a molecular weight of 334.38 g/mol . The compound’s structure combines aromatic (indole-phenyl) and polar (morpholino-diketone) regions, making it a candidate for diverse biochemical interactions, such as enzyme inhibition or receptor binding.
Properties
IUPAC Name |
1-morpholin-4-yl-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19(20(24)22-10-12-25-13-11-22)17-15-8-4-5-9-16(15)21-18(17)14-6-2-1-3-7-14/h1-9,21H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERBPIDAWSRRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylindole with an appropriate morpholine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for developing new compounds with tailored properties.
Biology
The compound is being investigated for its potential biological activities:
- Enzyme Interactions: Studies suggest that it may interact with specific enzymes or receptors, potentially modulating their activity.
- Anticancer Properties: Preliminary research indicates that this compound could exhibit antitumor activity. For instance, it has been evaluated for its efficacy against human tumor cells in vitro, showing promising results in inhibiting cell growth .
Medicine
In medicinal chemistry, there is growing interest in exploring the therapeutic applications of 1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione:
- Anti-Cancer Research: It has been tested in various cancer cell lines by institutions like the National Cancer Institute (NCI), demonstrating significant antimitotic activity with GI50 values indicating effective inhibition of cell growth .
- Anti-inflammatory Potential: The compound may also possess anti-inflammatory properties, making it a candidate for further pharmacological development .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Anticancer Activity Assessment
A study conducted by the NCI evaluated the anticancer efficacy of 1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione across a panel of approximately sixty cancer cell lines. The compound displayed an average cell growth inhibition rate of 12.53%, indicating its potential as an anticancer agent .
Case Study 2: Chemical Synthesis Innovations
Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to improve yield and purity during the synthesis of this compound. Techniques such as continuous flow reactors have been employed to enhance scalability and efficiency in industrial applications .
Mechanism of Action
The mechanism by which 1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione
- Molecular Formula : C₂₀H₁₈N₂O₂
- Molecular Weight : 318.38 g/mol
- Key Differences: Replaces the morpholino group with a pyrrolidinyl group (a five-membered nitrogen ring). Lacks the oxygen atom present in morpholino, reducing hydrogen-bond acceptor capacity (2 vs. 3 acceptors) .
1-(2,3-Dihydro-1H-indol-1-yl)-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione
- Molecular Formula : C₂₄H₁₈N₂O₂
- Molecular Weight : 366.42 g/mol
- Key Differences: Substitutes morpholino with a 2,3-dihydroindole group (a bicyclic structure). Increased steric bulk due to the fused indole ring system . Impact: Reduced conformational flexibility and altered binding kinetics in biological systems compared to the morpholino derivative.
1-(1H-Indol-3-yl)-2-morpholin-4-ylethane-1,2-dione
- Molecular Formula : C₁₄H₁₄N₂O₃
- Molecular Weight : 258.27 g/mol
- Key Differences: Lacks the 2-phenyl substitution on the indole ring, simplifying the aromatic system .
Physicochemical and Biochemical Properties
Physicochemical Comparison
| Property | Target Compound | Pyrrolidinyl Analog | Dihydroindole Analog | Simplified Indole Analog |
|---|---|---|---|---|
| Molecular Weight | 334.38 g/mol | 318.38 g/mol | 366.42 g/mol | 258.27 g/mol |
| Hydrogen Bond Acceptors | 3 | 2 | 2 | 3 |
| TPSA (Estimated) | ~62 Ų | ~50 Ų | ~50 Ų | ~62 Ų |
| LogP (Estimated) | ~3.1 | ~3.5 | ~4.0 | ~2.5 |
Notes:
Biochemical Implications
- Morpholino vs. Pyrrolidinyl: Morpholino’s oxygen atom may facilitate interactions with serine/threonine residues in enzymes, as seen in PDMP (a morpholino-containing glycosphingolipid inhibitor) . Pyrrolidinyl analogs, being less polar, might exhibit stronger hydrophobic binding.
- Diketone Reactivity : The ethanedione core (1,2-diketone) can act as an electrophile, forming covalent adducts with nucleophilic residues (e.g., cysteine) in proteins .
Biological Activity
1-Morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione (CAS: 102003-06-5) is a complex organic compound notable for its unique structural features, which include a morpholine ring, an indole moiety, and a phenyl group. The molecular formula is with a molar mass of 334.37 g/mol . This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
The biological activity of 1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects. Research indicates that it may exhibit anti-cancer and anti-inflammatory properties, although detailed mechanisms remain under investigation.
Pharmacological Properties
Potential Therapeutic Applications:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological effects of 1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Assess anticancer properties | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range. |
| Study 2 | Evaluate anti-inflammatory effects | Showed reduction in TNF-alpha levels in LPS-stimulated macrophages. |
| Study 3 | Investigate enzyme interactions | Identified as a potential inhibitor of certain kinases involved in cancer progression. |
The synthesis of 1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione typically involves multi-step organic reactions. A common method includes the condensation of 2-phenylindole with a morpholine derivative under controlled conditions, often catalyzed by acids or bases. The compound can also undergo various chemical reactions such as oxidation and reduction, which may alter its biological activity.
Comparison with Similar Compounds
To better understand the uniqueness of 1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Morpholino-2-(2-phenyIndole) | Lacks ethanedione moiety | Limited biological data available |
| Indole Derivatives | Contains indole but not morpholine | Various activities reported but less specificity |
| Morpholine Derivatives | Contains morpholine ring but different substituents | Diverse biological activities reported |
Q & A
Basic Synthesis and Optimization
Q: What are the established synthetic routes for 1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione, and how can reaction conditions be optimized for higher yields? A: The synthesis typically involves coupling a morpholino-substituted ethanedione precursor with a 2-phenylindole derivative. Key steps include:
- Protection-deprotection strategies for functional group compatibility, especially to prevent undesired side reactions at the indole NH or morpholino oxygen .
- Catalytic systems : Copper sulfate (CuSO₄) under reflux conditions has been used for similar ethanedione syntheses, with reaction monitoring via IR spectroscopy to track diazo ketone consumption .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility, while inert atmospheres (N₂) prevent oxidation of sensitive intermediates .
Yield optimization may require adjusting stoichiometry, temperature gradients, or employing microwave-assisted synthesis for accelerated kinetics.
Advanced Structural Characterization
Q: How can conflicting crystallographic data for this compound be resolved, and what software tools are recommended for refinement? A: X-ray crystallography remains the gold standard. Potential conflicts arise from:
- Disorder in the morpholino ring : Use SHELXL for robust refinement of disordered moieties, leveraging constraints/restraints to model partial occupancy .
- Twinned crystals : SHELXL handles twinning via the TWIN/BASF commands, enabling accurate structure determination even with imperfect crystals .
Complementary techniques: - Solid-state NMR to validate hydrogen bonding and molecular packing.
- DFT calculations (e.g., Gaussian) to cross-check bond lengths/angles against experimental data .
Biological Activity Profiling
Q: What methodologies are employed to investigate the pharmacological potential of this compound, particularly its interaction with biological targets? A:
- In vitro assays : Screen against kinase or GPCR panels due to the indole scaffold’s prevalence in such targets. Use fluorescence polarization for binding affinity studies .
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to proteins (e.g., nicotinic acetylcholine receptors), leveraging the compound’s InChI key for 3D structure generation .
- SAR studies : Modify the morpholino or indole substituents to assess impact on activity. For example, replacing morpholino with piperidine alters steric and electronic profiles .
Analytical Challenges in Purity Assessment
Q: What advanced chromatographic methods address purity challenges caused by stereoisomers or degradation products? A:
- HPLC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate isomers. High-resolution MS identifies degradation products (e.g., oxidation at the ethanedione carbonyl) .
- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers, critical if the morpholino group introduces chirality .
- Stability studies : Accelerated thermal stress (40–60°C) under controlled humidity identifies labile sites, guiding formulation strategies .
Conflicting Reactivity Data in Literature
Q: How can discrepancies in reported reactivity (e.g., nucleophilic substitution at the ethanedione core) be systematically evaluated? A:
- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O) tracks carbonyl reactivity in nucleophilic attacks. Kinetic studies under varying pH/polarity reveal rate-limiting steps .
- Computational modeling : Transition state analysis (via Gaussian or ORCA) identifies electronic factors (e.g., LUMO energy at the carbonyl) influencing reactivity .
- Controlled replicates : Reproduce reported conditions with strict exclusion of moisture/oxygen, as trace H₂O can hydrolyze ethanedione derivatives .
Computational Modeling of Electronic Properties
Q: Which computational methods best predict the compound’s electronic behavior for optoelectronic applications? A:
- DFT with B3LYP/6-31G(d) : Calculates HOMO-LUMO gaps, polarizability, and dipole moments. The morpholino group’s electron-donating effect lowers LUMO energy, enhancing charge transport .
- TD-DFT for UV-Vis spectra : Matches experimental λmax (e.g., 225 nm for similar ethanediones) and identifies π→π* transitions in the indole-morpholino system .
- Molecular dynamics (MD) : Simulates solvent interactions; DMSO stabilizes the compound via hydrogen bonding with morpholino oxygen .
Stability and Degradation Pathways
Q: What are the dominant degradation pathways under physiological conditions, and how can stability be enhanced? A:
- Hydrolysis : The ethanedione carbonyl is prone to nucleophilic attack by H₂O. Lyophilization or cyclodextrin encapsulation improves aqueous stability .
- Photooxidation : UV exposure generates radicals; additives like BHT (butylated hydroxytoluene) mitigate degradation .
- Thermal analysis : DSC/TGA identifies decomposition temperatures (~347°C for analogous ethanediones), guiding storage at ≤-20°C .
Toxicity and Safety Profiling
Q: What preclinical models are suitable for assessing this compound’s organ-specific toxicity? A:
- In vitro : HepG2 cells for hepatotoxicity screening; mitochondrial membrane potential assays (JC-1 dye) detect early apoptosis .
- In vivo : Zebrafish embryos evaluate developmental toxicity (LC50 via Probit analysis). Monitor respiratory dysfunction, a known risk for morpholino derivatives .
- REACH compliance : Ensure purity >95% to minimize unspecified impurities, which may trigger regulatory flags .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
